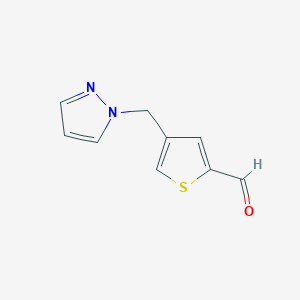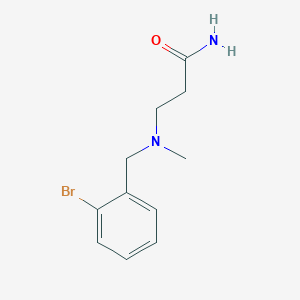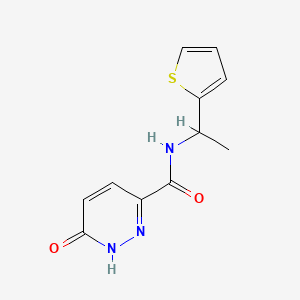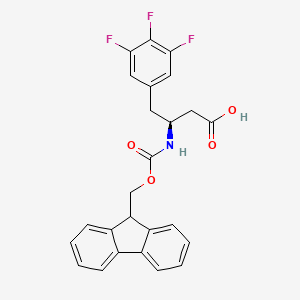
Fmoc-(R)-3-Amino-4-(3,4,5-Trifluorophenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-®-3-Amino-4-(3,4,5-Trifluorophenyl)-butyric acid is a fluorinated amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also contains a trifluorophenyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-4-(3,4,5-Trifluorophenyl)-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and ®-3-amino-4-butyric acid.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3,4,5-trifluorobenzaldehyde with ®-3-amino-4-butyric acid under specific conditions.
Fmoc Protection: The intermediate is then treated with Fmoc chloride in the presence of a base such as triethylamine to introduce the Fmoc protecting group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-®-3-Amino-4-(3,4,5-Trifluorophenyl)-butyric acid in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of the compound. Additionally, optimization of reaction conditions and purification techniques can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-®-3-Amino-4-(3,4,5-Trifluorophenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Fmoc-®-3-Amino-4-(3,4,5-Trifluorophenyl)-butyric acid has several scientific research applications:
Peptide Synthesis: The compound is used in solid-phase peptide synthesis to introduce fluorinated amino acids into peptides, enhancing their stability and bioactivity.
Medicinal Chemistry: It is utilized in the design and synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated amino acids on protein structure and function.
Material Science: It is used in the development of novel materials with unique properties, such as increased hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of Fmoc-®-3-Amino-4-(3,4,5-Trifluorophenyl)-butyric acid involves its incorporation into peptides and proteins. The trifluorophenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity and stability of the resulting peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-®-3-Amino-4-phenylbutyric acid: Lacks the trifluorophenyl group, resulting in different chemical properties.
Fmoc-®-3-Amino-4-(2,3,4-Trifluorophenyl)-butyric acid: Contains a different trifluorophenyl isomer, which may affect its reactivity and interactions.
Uniqueness
Fmoc-®-3-Amino-4-(3,4,5-Trifluorophenyl)-butyric acid is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical and biological properties. This positioning can enhance the compound’s stability, bioactivity, and interactions with biological targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C25H20F3NO4 |
|---|---|
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H20F3NO4/c26-21-10-14(11-22(27)24(21)28)9-15(12-23(30)31)29-25(32)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10-11,15,20H,9,12-13H2,(H,29,32)(H,30,31)/t15-/m0/s1 |
Clé InChI |
DRKCMGMOFPWFDX-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)F)F)F)CC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


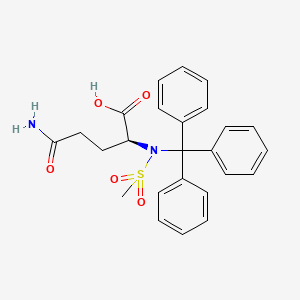
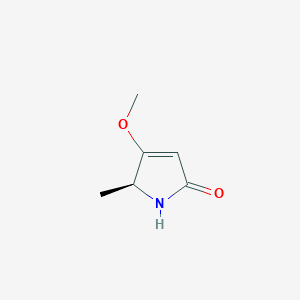
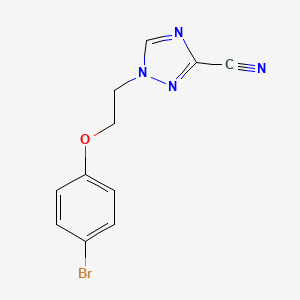
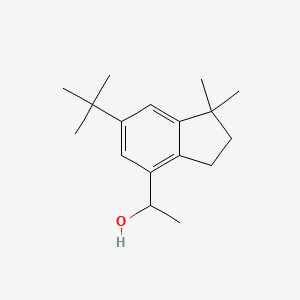
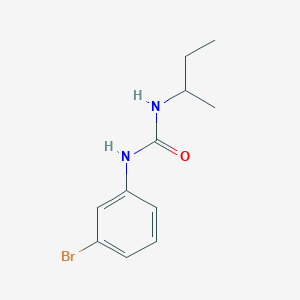
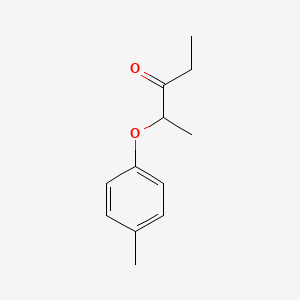
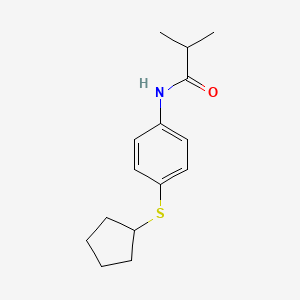


![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
